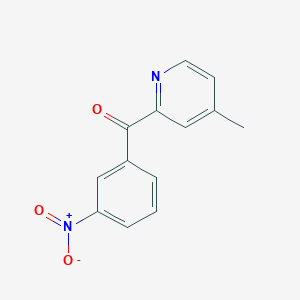

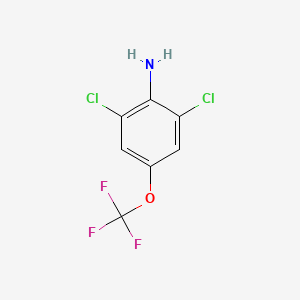

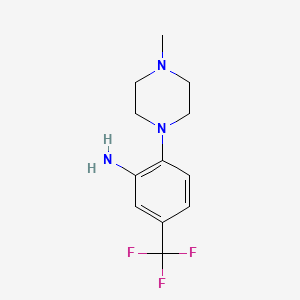

![molecular formula C13H11NO4 B1300180 4-[(5-甲基呋喃-2-羰基)氨基]苯甲酸 CAS No. 423731-96-8](/img/structure/B1300180.png)

4-[(5-甲基呋喃-2-羰基)氨基]苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid is a compound that can be considered an important intermediate in the synthesis of furan compounds, which are notable for their presence in various chemical reactions and applications, including pharmaceuticals. The furan ring, a key structural component of this compound, is a five-membered aromatic ring with oxygen as one of the atoms, which contributes to the compound's unique chemical properties.

Synthesis Analysis

The synthesis of related furan compounds has been described in the literature. For instance, a two-step reaction process was used to synthesize 4-((furan-2-ylmethyl)amino)benzoic acid, which shares a similar furan structure to the compound of interest . Although the exact synthesis of 4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid is not detailed in the provided papers, the methodologies used for synthesizing similar compounds could potentially be adapted. The synthesis process typically involves the use of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and Fourier-transform infrared spectroscopy (FTIR) to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of furan-containing compounds has been extensively studied using various analytical techniques. Single-crystal X-ray diffraction is a powerful tool used to determine the crystal structure, which can then be compared with structures optimized by density functional theory (DFT) calculations . The molecular electrostatic potential and frontier molecular orbitals are also investigated using DFT to understand the electronic properties of these compounds . These analyses are crucial for predicting the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions involving 4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid are not detailed in the provided papers, the synthesis and reactivity of similar furan compounds suggest that they can participate in various chemical transformations. These may include coupling reactions, as well as reductions, which are common in the synthesis of labeled compounds for tracing and study purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be inferred from their molecular structure and electronic properties. Techniques such as FTIR, NMR, and mass spectrometry provide information about the functional groups present and the overall stability of the molecule . The electronic structure analysis using DFT can reveal properties such as molecular polarity, reactivity sites, and potential biological activity .

科学研究应用

-

Furan Platform Chemicals Beyond Fuels and Plastics

- Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized from biomass via FPCs . They have a wide range of applications in the chemical industry .

- Methods : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results : The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .

-

Regiospecific Synthesis of Polysubstituted Furans

- Application : Polysubstituted furans are important building blocks in organic chemistry and natural products found in various natural sources . They represent important cores and moieties of some biological compounds as well as acting as useful intermediates in organic synthesis .

- Methods : The method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .

- Results : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .

- Hydrogenative Rearrangement of Biomass-Derived Furfurals

- Application : The hydrogenative rearrangement of biomass-derived furfurals (furfural and 5-hydroxymethyl furfural) to C5 cyclic compounds (such as cyclopentanones and cyclopentanols) offers an expedient reaction route for acquiring O-containing value-added chemicals . This process replaces traditional petroleum-based approaches .

- Methods : The method involves the use of bifunctional catalysts and mild conditions . Among Pd/pyrochlore catalysts (La 2 Sn 2 O 7, Y 2 Sn 2 O 7 and Y 2 (Sn 0.7 Ce 0.3) 2 O 7-δ), Pd/Y 2 (Sn 0.7 Ce 0.3) 2 O 7-δ exhibits the apex catalytic performance .

- Results : The process yields CPO yields of >92% .

属性

IUPAC Name |

4-[(5-methylfuran-2-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-8-2-7-11(18-8)12(15)14-10-5-3-9(4-6-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPRMENQOZXMAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351634 |

Source

|

| Record name | 4-[(5-methylfuran-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid | |

CAS RN |

423731-96-8 |

Source

|

| Record name | 4-[(5-methylfuran-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

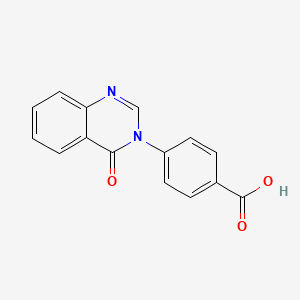

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300155.png)